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Compound of Interest

Compound Name: 2-Diphenylmethylpiperidine

Cat. No.: B145523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-
diphenylmethylpiperidine (also known as Desoxypipradrol or 2-DPMP)[1], a norepinephrine-

dopamine reuptake inhibitor[1]. A thorough understanding of its spectral properties is crucial for

its unambiguous identification, characterization, and quality control in research and

pharmaceutical development. This document delves into the Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data of 2-diphenylmethylpiperidine, offering insights

into the structural basis for the observed spectral features.

Molecular Structure and Spectroscopic Overview
2-Diphenylmethylpiperidine possesses a chiral center at the C2 position of the piperidine

ring, attached to a diphenylmethyl (benzhydryl) group. This structure gives rise to a distinct set

of signals in its NMR spectra and characteristic fragmentation patterns in mass spectrometry.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C18H21N"
[pos="1.5,2.5!"]; "N" [pos="3,0!", label="N", color="#EA4335", fontcolor="#FFFFFF", style=filled,
shape=circle]; "H_N" [pos="3.5,0!", label="H"]; "C2" [pos="2,-1!", label="C2"]; "H_C2"
[pos="2.2,-1.5!", label="H"]; "C3" [pos="1,-2!", label="C3"]; "H2_C3" [pos="0.8,-2.5!",
label="H₂"]; "C4" [pos="2,-3!", label="C4"]; "H2_C4" [pos="1.8,-3.5!", label="H₂"]; "C5"
[pos="3,-3!", label="C5"]; "H2_C5" [pos="3.2,-3.5!", label="H₂"]; "C6" [pos="4,-2!", label="C6"];
"H2_C6" [pos="4.2,-2.5!", label="H₂"]; "CH_benzhydryl" [pos="1,-0.5!", label="CH"]; "Ph1"
[pos="0,0!", label="Ph"]; "Ph2" [pos="0.5,-1.5!", label="Ph"];
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"N" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "N"; "C2" --

"CH_benzhydryl"; "CH_benzhydryl" -- "Ph1"; "CH_benzhydryl" -- "Ph2"; "N" -- "H_N"; "C2" --

"H_C2"; "C3" -- "H2_C3"; "C4" -- "H2_C4"; "C5" -- "H2_C5"; "C6" -- "H2_C6"; }

Caption: Molecular structure of 2-Diphenylmethylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-
diphenylmethylpiperidine. The following sections detail the expected ¹H and ¹³C NMR

spectra.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-diphenylmethylpiperidine hydrochloride in D₂O is characterized

by signals in the aromatic, methine, and aliphatic regions. The chemical shifts are influenced by

the electron-withdrawing effects of the phenyl groups and the nitrogen atom of the piperidine

ring.

Predicted ¹H NMR Spectral Data:
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~7.2 - 7.5 Multiplet 10H
Aromatic protons

(Ph-H)

The ten protons

of the two phenyl

groups are

expected to

resonate in this

region.

~4.1 - 4.2 Doublet 1H
Methine proton

(CH-Ph₂)

This proton is

adjacent to the

two phenyl

groups and the

C2 of the

piperidine ring,

leading to a

downfield shift.

~3.3 - 3.4 Multiplet 1H
C2-H of

piperidine

This proton is

adjacent to the

nitrogen atom

and the bulky

diphenylmethyl

group.

~2.9 - 3.1 Multiplet 2H
C6-H₂ of

piperidine

These protons

are adjacent to

the nitrogen

atom.

~1.2 - 2.0 Multiplets 6H
C3, C4, C5-H₂ of

piperidine

These methylene

protons of the

piperidine ring

are in a complex

aliphatic region.

Experimental Protocol for ¹H NMR Spectroscopy:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A sample protocol for acquiring a ¹H NMR spectrum of 2-diphenylmethylpiperidine
hydrochloride is as follows:

Sample Preparation: Dissolve ~10 mg of the compound in approximately 0.7 mL of

deuterium oxide (D₂O).

Instrument: A 400 MHz NMR spectrometer.

Parameters:

Pulse Angle: 90°

Spectral Width: -3 to 13 ppm

Delay between pulses: 45 seconds

Reference: Tetramethylsilane (TMS) or a suitable internal standard.

¹³C NMR Spectroscopy
While a fully assigned experimental ¹³C NMR spectrum for 2-diphenylmethylpiperidine is not

readily available in the public domain, a predicted spectrum can be constructed based on data

from its isomer, 4-(diphenylmethyl)piperidine, and general principles of ¹³C NMR spectroscopy

for piperidine derivatives.

Predicted ¹³C NMR Spectral Data:
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Chemical Shift (ppm) Assignment Rationale

~140 - 145 Quaternary C of Ph

The two quaternary carbons of

the phenyl rings attached to

the methine carbon.

~125 - 130 C-H of Ph
The ten CH carbons of the two

phenyl rings.

~60 - 65 C2 of piperidine

This carbon is substituted with

the bulky diphenylmethyl group

and is adjacent to the nitrogen,

causing a downfield shift.

~55 - 60 CH-Ph₂
The methine carbon of the

diphenylmethyl group.

~45 - 50 C6 of piperidine
This carbon is adjacent to the

nitrogen atom.

~20 - 35 C3, C4, C5 of piperidine
The remaining methylene

carbons of the piperidine ring.

Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and

fragmentation pattern of 2-diphenylmethylpiperidine, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS)
Under electron ionization (EI) conditions, 2-diphenylmethylpiperidine undergoes

characteristic fragmentation.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 251, corresponding to the

molecular weight of the free base.

Base Peak: The base peak is often observed at m/z 167, resulting from the cleavage of the

C-C bond between the piperidine ring and the diphenylmethyl group, forming a stable
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diphenylmethyl cation ([C₁₃H₁₁]⁺).

Other Fragments: Other significant fragments can arise from the piperidine ring, such as a

peak at m/z 84, corresponding to the piperidinyl radical cation.

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded,
fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge
[fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="2-Diphenylmethylpiperidine\n(M)\nm/z 251"]; frag1 [label="Diphenylmethyl

cation\n[C₁₃H₁₁]⁺\nm/z 167 (Base Peak)"]; frag2 [label="Piperidinyl radical\n[C₅H₁₀N]•\nm/z

84"];

M -> frag1 [label="- C₅H₁₀N•"]; M -> frag2 [label="- C₁₃H₁₁•"]; }

Caption: Proposed MS fragmentation of 2-diphenylmethylpiperidine.

Experimental Protocol for GC-MS Analysis:

A typical GC-MS protocol for the analysis of 2-diphenylmethylpiperidine is as follows:

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like

chloroform or methanol.

Gas Chromatograph (GC) Conditions:

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 280°C.

Oven Program: A temperature ramp, for example, starting at 100°C and increasing to

300°C.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Scan Range: 30-550 amu.

Conclusion
The spectroscopic analysis of 2-diphenylmethylpiperidine by NMR and MS provides a

comprehensive characterization of its molecular structure. The ¹H NMR spectrum reveals the

distinct proton environments, while the predicted ¹³C NMR spectrum offers insights into the

carbon skeleton. Mass spectrometry confirms the molecular weight and provides a

characteristic fragmentation pattern crucial for its identification. This guide serves as a valuable

resource for scientists and researchers involved in the analysis and development of this and

related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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